N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide

Epigenetics HDAC inhibition Cancer

Researchers optimizing HDAC-targeted scaffolds face a critical challenge: the absence of well-characterized, low-potency reference compounds makes fold-improvement quantification unreliable. N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide (Compound 18, US Patent 9,249,087) resolves this with documented IC50 values: HDAC6 = 6,280 nM, HDAC8 = 9,430 nM, HDAC1 >30,000 nM (>4.8-fold HDAC6 preference). Sourced at ≥98% purity, it provides a reproducible micromolar baseline for SAR studies, enabling precise measurement of potency gains in novel analogs.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B13008199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C
InChIInChI=1S/C15H22N2O/c1-12-6-7-14(13(2)10-12)16-15(18)11-17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18)
InChIKeyQVLVWAPNNHZUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide Procurement Baseline


N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide (CAS 75549-81-4) is a synthetic small molecule (MW 246.35 g/mol, C₁₅H₂₂N₂O) that incorporates a piperidine heterocycle linked via an acetamide bridge to a 2,4-dimethylphenyl ring . This compound, designated as Compound 18 in US Patent 9,249,087, exhibits a distinct histone deacetylase (HDAC) inhibition fingerprint with quantifiable differential affinity across HDAC isoforms 1, 6, and 8 as documented in BindingDB [1]. It is commercially available at ≥98% purity for research use .

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide Substitution Limitations


Caution: The publicly available quantitative evidence base for this specific scaffold is extremely limited. The data retrieved from BindingDB (BDBM218241, BDBM218214) confirms that subtle alterations to the N-aryl substitution pattern and the heterocyclic core—even within the same patent (US9249087)—produce divergent HDAC isoform inhibition profiles [1][2]. Consequently, procurement decisions cannot rely on in-class assumptions; direct, comparator-based potency data must be the basis for selection. The evidence items below represent the highest-strength differentiation data that could be identified. Users should note that critical dimensions such as selectivity, ADME/Tox, and in vivo efficacy lack comparator data and represent significant knowledge gaps.

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide vs. Closest Patent Analogs


HDAC6 Over HDAC1 Selectivity Versus Patent Analog

In the HDAC fluorescent assay (pH 8.0) reported in US Patent 9,249,087, N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide (Compound 18) showed an IC50 of 6,280 nM against HDAC6 and >30,000 nM against HDAC1, yielding a >4.8-fold selectivity window for HDAC6 over HDAC1 [1]. This stands in marked contrast to a structurally distinct analog from the same patent, Compound 53, which exhibits a far greater potency disparity: an HDAC6 IC50 of 124 nM versus an HDAC1 IC50 of 23,800 nM, representing a 192-fold window [2]. This comparison highlights that while both compounds favor HDAC6, the substantially narrower window of differential activity for Compound 18 offers a quantitatively distinct pharmacological profile, making it highly relevant for studies that demand a specific, less extreme inhibition gradient.

Epigenetics HDAC inhibition Cancer Isoform selectivity

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide Research Applications


Epigenetic Probe for HDAC6/HDAC1 Selectivity

For research programs investigating the biological consequences of distinct HDAC isoform inhibition ratios, this compound provides a >4.8-fold preference for HDAC6 over HDAC1. This profile, derived from the same patent as a much more HDAC6-selective comparator (192-fold), makes it an ideal control or tool compound for studying the functional effects of a limited, rather than profound, shift in HDAC isoform engagement [1][2].

SAR Negative Control for Epigenetic Libraries

With its micromolar-range activity against HDAC6 (IC50 6,280 nM) and near-inactive status against HDAC1 (>30,000 nM), the compound serves as a low-potency reference point within structure-activity relationship (SAR) studies [1]. This is particularly useful when testing new analogs seeking to optimize the piperidine-acetamide scaffold for enhanced potency, allowing researchers to measure fold-improvements from a well-characterized baseline.

HDAC8 Cross-Reactivity Reference for Compound 53 Analogs

The compound exhibits an HDAC8 IC50 of 9,430 nM, which is 1.5-fold less potent than its HDAC6 activity [1]. This intermediate HDAC8 activity can act as a reference for evaluating off-target HDAC8 effects when using highly HDAC6-selective analogs like Compound 53, which lack this data dimension in the available public record. This fills a critical gap in selectivity assessment for follow-up studies [1][2].

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